molecular formula C9H10BrNO4S B075959 n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide CAS No. 14347-24-1

n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide

Cat. No.: B075959
CAS No.: 14347-24-1
M. Wt: 308.15 g/mol
InChI Key: GYEQBFBEBZJFLU-UHFFFAOYSA-N
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Description

n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide is a chemical compound with the molecular formula C9H10BrNO4S It is characterized by the presence of a bromoacetyl group, a hydroxyphenyl group, and a methanesulfonamide group

Scientific Research Applications

n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with bromoacetyl bromide in the presence of a base, followed by reduction and sulfonamide formation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-bromoacetyl)phenyl)methanesulfonamide
  • N-(3-(2-bromoacetyl)phenyl)methanesulfonamide
  • 5-(2-Bromoacetyl)-2-methoxybenzenesulfonamide

Uniqueness

n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide is unique due to the presence of both a hydroxyphenyl group and a bromoacetyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[5-(2-bromoacetyl)-2-hydroxyphenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-16(14,15)11-7-4-6(9(13)5-10)2-3-8(7)12/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEQBFBEBZJFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597815
Record name N-[5-(Bromoacetyl)-2-hydroxyphenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14347-24-1
Record name N-[5-(Bromoacetyl)-2-hydroxyphenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14347-24-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred 60° C. dioxane (35 mL) solution of 1-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethanone (2.06 g, 8.7 mmol) was rapidly added Br2 (1.48 g, 9.2 mmol). After one hour, the solution was cooled, concentrated and diluted with H2O. After filtration, the product was washed thoroughly with H2O, then with i-PrOH (9 mL), and air-dried to obtain the title compound (2.43 g, 84%).
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
84%

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